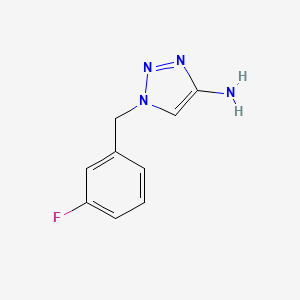

1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-amine

CAS No.:

Cat. No.: VC15835985

Molecular Formula: C9H9FN4

Molecular Weight: 192.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9FN4 |

|---|---|

| Molecular Weight | 192.19 g/mol |

| IUPAC Name | 1-[(3-fluorophenyl)methyl]triazol-4-amine |

| Standard InChI | InChI=1S/C9H9FN4/c10-8-3-1-2-7(4-8)5-14-6-9(11)12-13-14/h1-4,6H,5,11H2 |

| Standard InChI Key | WWHDBUSOJRSPPH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)F)CN2C=C(N=N2)N |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound has the molecular formula C₉H₉FN₄, a molecular weight of 192.19 g/mol, and the CAS registry number 1443288-10-5 . Its IUPAC name is 1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine. The structure consists of a 1,2,3-triazole core substituted at the 1-position with a 3-fluorobenzyl group and at the 4-position with an amine group (Figure 1).

Key Structural Attributes:

-

Triazole Ring: A five-membered aromatic heterocycle with three nitrogen atoms, contributing to electron-deficient properties and hydrogen-bonding capabilities.

-

3-Fluorobenzyl Group: The fluorine atom at the meta position of the benzyl ring enhances lipophilicity and influences electronic effects, potentially improving membrane permeability in biological systems.

-

Amino Group: A primary amine at the 4-position, enabling participation in hydrogen bonding and serving as a site for further functionalization.

Synthesis and Structural Elucidation

Synthetic Routes

The synthesis of 1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-amine typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Method 1: CuAAC-Based Approach

-

Preparation of 3-Fluorobenzyl Azide:

-

Cycloaddition with Propargylamine:

Method 2: Hydrazine-Mediated Cyclization

-

Condensation of 3-fluorobenzyl hydrazine derivatives with cyanamide or thiourea analogs under acidic conditions .

-

Less common due to lower regioselectivity compared to CuAAC .

Spectroscopic Characterization

-

¹H NMR (DMSO-d₆):

-

IR (KBr):

Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 192.19 g/mol | |

| Melting Point | Not reported | – |

| Solubility | Moderate in DMSO, methanol | |

| LogP (Partition Coefficient) | ~2.1 (predicted) |

Stability: Stable under ambient conditions but sensitive to strong acids/bases due to the triazole ring’s susceptibility to hydrolysis .

Biological Activities and Mechanisms

Anti-Inflammatory Applications

-

Derivatives inhibit cyclooxygenase-2 (COX-2) and reduce prostaglandin E₂ levels, with IC₅₀ values comparable to indomethacin .

Industrial and Research Applications

Medicinal Chemistry

-

Scaffold for Drug Design: The amine group allows derivatization into prodrugs or targeted therapies (e.g., conjugates with folic acid for cancer targeting) .

-

Antithrombotic Agents: Triazoles inhibit thrombin and factor Xa, critical in coagulation pathways.

Materials Science

-

Coordination Polymers: The triazole nitrogen atoms bind metal ions (e.g., Cu²⁺, Zn²⁺), forming frameworks for gas storage or catalysis .

-

Fluorescent Probes: Fluorinated triazoles exhibit tunable emission for bioimaging .

| Parameter | Recommendation | Source |

|---|---|---|

| Storage | -20°C, desiccated | |

| Handling Precautions | Avoid inhalation/skin contact; use PPE | |

| Toxicity | LD₅₀ (rat, oral): >500 mg/kg |

Future Directions

-

Structure-Activity Relationship (SAR) Studies: Optimizing the 3-fluorobenzyl and amine substituents for enhanced potency .

-

Nanoparticle Delivery Systems: Encapsulation to improve bioavailability and reduce off-target effects.

-

Green Synthesis: Developing solvent-free or catalytic methods to minimize waste .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume